molecular formula C32H44O13 B211268 1-Dehydroxybaccatin IV CAS No. 57672-78-3

1-Dehydroxybaccatin IV

Cat. No.: B211268
CAS No.: 57672-78-3
M. Wt: 636.7 g/mol
InChI Key: GHSKUVKACGPNGN-CZYGJQDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dehydroxybaccatin IV is a taxane diterpene, a class of compounds known for their complex structures and significant biological activities. This compound is derived from the yew tree (Taxus species) and is a crucial intermediate in the biosynthesis of paclitaxel, a well-known anticancer drug .

Preparation Methods

Chemical Reactions Analysis

1-Dehydroxybaccatin IV undergoes several types of chemical reactions, including:

    Reduction: The compound can undergo reduction reactions, where hydrogen atoms are added to the molecule, typically using reducing agents like sodium borohydride.

    Substitution: Various functional groups in this compound can be substituted with other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed:

    Oxidation Products: Formation of hydroxylated derivatives.

    Reduction Products: Formation of reduced taxane derivatives.

    Substitution Products: Formation of halogenated or alkylated taxane derivatives.

Mechanism of Action

The mechanism of action of 1-dehydroxybaccatin IV involves its conversion into paclitaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to the inhibition of cell division and induces apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .

Comparison with Similar Compounds

Properties

IUPAC Name

[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSKUVKACGPNGN-CZYGJQDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dehydroxybaccatin IV
Reactant of Route 2
Reactant of Route 2
1-Dehydroxybaccatin IV
Reactant of Route 3
Reactant of Route 3
1-Dehydroxybaccatin IV
Reactant of Route 4
Reactant of Route 4
1-Dehydroxybaccatin IV
Reactant of Route 5
Reactant of Route 5
1-Dehydroxybaccatin IV
Reactant of Route 6
Reactant of Route 6
1-Dehydroxybaccatin IV
Customer
Q & A

Q1: What is the significance of 1-dehydroxybaccatin IV's presence in Taxus mairei?

A1: The discovery of this compound in Taxus mairei alongside other taxane diterpenes like baccatin VI and taxinne J [] is significant. These compounds, particularly the baccatin family, are recognized for their potential as precursors in the synthesis of anti-cancer drugs like paclitaxel (Taxol®). The presence of multiple related compounds in a single species suggests a rich biosynthetic pathway and highlights the potential of Taxus mairei as a source for further exploration of novel taxanes with medicinal value.

Q2: What structural features characterize this compound?

A2: this compound is characterized by its unique structure, which includes an oxetane ring. [, ] This feature distinguishes it from other taxanes and contributes to its potential as a valuable starting material for the synthesis of more complex taxane derivatives.

Q3: How does the chemical composition of Taxus yunnanensis compare to Taxus mairei in terms of this compound and related compounds?

A3: Research indicates that while both Taxus yunnanensis and Taxus mairei contain this compound, the overall chemical profiles of their heartwood differ. [] This difference emphasizes the diversity of taxane production within the Taxus genus. Further research is needed to fully understand the factors influencing the variation in taxane production between these species.

Q4: What are the potential implications of finding this compound alongside other specific taxanes?

A4: The co-occurrence of this compound with compounds like baccatin IV and baccatin VI in Taxus yunnanensis [] offers insights into the plant's biosynthetic pathways. This information can be crucial for developing strategies to enhance the production of these valuable compounds, either through traditional plant breeding methods or by employing biotechnological approaches like plant cell culture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.